N-(3-bromophenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
N-(3-bromophenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a structurally complex molecule featuring a brominated phenyl group, a morpholine-substituted thiazolone ring, and an indole-acetamide scaffold. The morpholine moiety contributes to hydrogen-bonding interactions, while the thiazolone and indole systems provide rigidity and π-π stacking capabilities. This compound’s synthesis likely involves multi-step reactions, including condensation and cyclization steps, as inferred from analogous procedures in related indole-thiazolidinone derivatives .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(3Z)-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)-2-oxoindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O4S/c24-14-4-3-5-15(12-14)25-18(29)13-28-17-7-2-1-6-16(17)19(22(28)31)20-21(30)26-23(33-20)27-8-10-32-11-9-27/h1-7,12H,8-11,13H2,(H,25,29)/b20-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUSGWBAJJMFR-VXPUYCOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Br)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its molecular formula is with a molecular weight of 527.4 g/mol. This compound has been synthesized and evaluated for various pharmacological properties, including antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 31.25 to 62.5 µg/mL, indicating moderate antibacterial activity .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 31.25 | Moderate |
| Escherichia coli | 62.5 | Moderate |
| Mycobacterium tuberculosis | 40 | Moderate |
Anticancer Activity
The compound has also been evaluated for anticancer properties . A structure-activity relationship (SAR) study indicated that modifications in the molecular structure could enhance its efficacy against cancer cell lines. Specifically, derivatives of this compound exhibited significant cytotoxicity against various cancer cells with IC50 values ranging from 10 to 30 µM .
Table 2: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 15 | High |
| Derivative B | HeLa (Cervical Cancer) | 25 | Moderate |
| Derivative C | A549 (Lung Cancer) | 20 | High |
The proposed mechanism of action involves the inhibition of critical enzymes involved in cell proliferation and survival pathways. The compound has been noted to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial and cancer cell growth .
Case Study 1: Antibacterial Evaluation
In a recent study conducted by Narayana et al., the antibacterial efficacy of this compound was assessed using standard broth microdilution methods. The results demonstrated that the compound effectively reduced bacterial viability in a dose-dependent manner, confirming its potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. The research indicated that treatment with the compound led to a significant increase in apoptotic markers compared to untreated controls, suggesting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Medicinal Chemistry
N-(3-bromophenyl)-2-{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide exhibits potential as a lead compound in drug discovery due to its structural features that may interact with biological targets:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The thiazole and indole components are known to possess cytotoxic properties against various cancer cell lines.
- Antimicrobial Properties : The morpholine and thiazole moieties are often associated with antimicrobial activity, making this compound a candidate for further testing against bacterial and fungal strains.
Biological Studies
Research indicates that compounds featuring morpholine and thiazole groups can modulate biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.
Chemical Synthesis
The synthesis of this compound can serve as a model for creating new derivatives with enhanced biological activities:
- Structure–Activity Relationship (SAR) Studies : Modifying different parts of the molecule can lead to the discovery of more potent analogs.
Case Study 1: Anticancer Activity
A study exploring the anticancer potential of thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF7). The study highlighted the importance of the indole structure in enhancing the anticancer activity through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of morpholine-containing compounds demonstrated that derivatives of this compound showed effective inhibition against Gram-positive bacteria. This study provided insights into how structural modifications could lead to enhanced antimicrobial efficacy.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- Structural Difference : The bromine atom in the target compound is replaced with chlorine .
- Impact on Properties: Electronically: Chlorine’s higher electronegativity may reduce electron density in the phenyl ring compared to bromine, altering interactions with electron-rich protein residues. Sterically: Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) could enhance van der Waals interactions in hydrophobic binding pockets.
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine
- Core Differences : Replaces the thiazolone-indole system with a benzoxazole-oxadiazole scaffold.
- Functional Implications :
Morpholine-Containing Derivatives
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Overlap : Shares the morpholine-acetamide backbone but lacks the thiazolone-indole system.
- Key Contrasts: The acetyl group at the 4-position of morpholine introduces a ketone functionality, enabling Schiff base formation or hydrogen-bond donation.
Indole-Based Analogues
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol
- Divergence : Substitutes the thiazolone-morpholine unit with an oxadiazole-thiol group.
Computational Predictions
- Docking Studies : AutoDock4 simulations suggest the bromophenyl group in the target compound forms stronger hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites) compared to chlorine .
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing analogs of N-(3-bromophenyl)-2-{...}acetamide, and how are yields optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling indole derivatives with substituted acetamide moieties via nucleophilic substitution or condensation. For example, acetylation of intermediates using acetyl chloride in dichloromethane with Na₂CO₃ as a base (58% yield after purification by chromatography and recrystallization) . Optimization strategies include iterative reagent addition (e.g., doubling acetyl chloride to drive reactions to completion) and gradient elution in silica gel chromatography for purity .
- Key Data : Yields for structurally related compounds range from 6% to 58%, with lower yields attributed to steric hindrance or competing side reactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 7.69 ppm for NH in ) and confirms substitution patterns.
- HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 347 in ).
- X-ray crystallography : Resolves 3D structure using programs like SHELXL, which refines atomic positions against diffraction data .
Advanced Research Questions
Q. How can computational tools predict binding interactions between this compound and biological targets?
- Methodology :
- AutoDock4 : Docks the compound into receptor pockets with flexible sidechains (e.g., HIV protease studies in ). Parameters include Lamarckian genetic algorithms and grid-based energy scoring.
- Multiwfn : Analyzes electrostatic potential surfaces (EPS) and electron localization functions (ELF) to identify nucleophilic/electrophilic sites for binding .
- Case Study : For analogs targeting Bcl-2/Mcl-1, docking scores correlated with IC₅₀ values in apoptosis assays, guiding SAR optimization .
Q. How can researchers resolve discrepancies in biological activity data across analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., bromophenyl vs. chlorophenyl) and test in orthogonal assays (e.g., enzyme inhibition vs. cell viability).
- Data Triangulation : Combine computational (docking), biophysical (SPR), and cellular (IC₅₀) data to validate mechanisms. For example, sulfone-containing analogs in showed enhanced PDE4 inhibition due to improved hydrogen bonding .
Q. What strategies are effective for optimizing electron-deficient regions in the molecule to enhance reactivity?
- Methodology :
- Topological Analysis : Use Multiwfn to calculate Laplacian of electron density (∇²ρ) at bond critical points. Negative ∇²ρ values indicate covalent interactions, guiding functionalization at electron-poor sites (e.g., morpholinyl-thiazolylidene moiety) .
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) to stabilize reactive intermediates, as seen in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
